REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]([C:12]([OH:14])=[O:13])[CH2:9][C:10](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]([C:12]([OH:14])=[O:13])[CH2:9][CH2:10]2
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1C(CC2=O)C(=O)O
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 72 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then evaporated in vacuo the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
was extracted with dilute NaOH solution
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with etyl acetate
|
Type
|
CUSTOM
|
Details
|
gave 80.4 g of crude product
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate-heptane-acetic acid
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2CCC(C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |